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Compound of Interest

Compound Name: 7-Bromo-3-methyl-1H-indazole

Cat. No.: B1519952 Get Quote

This guide provides an in-depth technical overview of 7-Bromo-3-methyl-1H-indazole, a

heterocyclic compound of significant interest to researchers in medicinal chemistry and drug

development. While specific experimental data for this particular molecule is limited in publicly

accessible literature, this document synthesizes information on its core identifiers, predicted

physicochemical properties, and likely synthetic pathways based on established indazole

chemistry. Furthermore, it explores the broader context of substituted indazoles to highlight the

potential applications and reactivity of this compound.

Introduction: The Significance of the Indazole
Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in

medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological

activities, including anti-inflammatory, anti-cancer, anti-HIV, and neuroprotective properties.[1]

[3] The specific substitution pattern on the indazole core allows for the fine-tuning of a

molecule's biological activity, making compounds like 7-Bromo-3-methyl-1H-indazole valuable

building blocks in the synthesis of novel therapeutic agents. The presence of a bromine atom at

the 7-position provides a handle for further functionalization through cross-coupling reactions,

while the methyl group at the 3-position can influence the molecule's steric and electronic

properties, impacting its binding to biological targets.
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Accurate identification is critical for any chemical entity in a research setting. The primary

identifiers for 7-Bromo-3-methyl-1H-indazole are summarized in the table below.

Identifier Value Source

CAS Number 1159511-75-7 [4]

IUPAC Name 7-Bromo-3-methyl-1H-indazole N/A

Chemical Formula C₈H₇BrN₂ [4]

Molecular Weight 211.06 g/mol [4]

Canonical SMILES CC1=NNc2c1cccc2Br N/A

InChI Key
WCDHQZBKTKFKRJ-

UHFFFAOYSA-N
[4]

Synonyms 7-bromo-3-methyl-2H-indazole [4]

Physical Form Solid [4]

Note: While the IUPAC name is commonly accepted, it is always advisable to confirm with the

latest nomenclature guidelines.

Synthesis of Substituted Indazoles: A
Representative Protocol
While a specific, peer-reviewed synthesis for 7-Bromo-3-methyl-1H-indazole is not readily

available, a common and effective method for the synthesis of the core indazole ring is through

the diazotization of an appropriately substituted aniline followed by cyclization. A plausible

synthetic route would likely start from 2-bromo-6-methylaniline.

Below is a representative protocol for the synthesis of a related compound, 7-bromo-1H-

indazole, from 7-aminoindazole, which illustrates the key chemical transformations involved.[5]

This can serve as a foundational method for developing a synthesis of the target molecule.

Protocol: Synthesis of 7-Bromo-1H-indazole from 7-
Aminoindazole[5]
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Causality: This protocol utilizes a Sandmeyer-type reaction. The amino group of 7-

aminoindazole is first converted to a diazonium salt using sodium nitrite in the presence of a

strong acid (hydrobromic acid). The resulting diazonium salt is then displaced by a bromide ion,

facilitated by a copper(I) bromide catalyst, to yield the desired 7-bromo-1H-indazole.

Materials:

7-Aminoindazole

Concentrated Hydrobromic Acid (HBr)

Sodium Nitrite (NaNO₂)

Copper(I) Bromide (CuBr)

Ethyl Acetate

Saturated Sodium Bicarbonate Solution

Anhydrous Sodium Sulfate

Water

Ice

Step-by-Step Methodology:

Diazotization:

In a suitable reaction vessel, dissolve 7-aminoindazole (1.0 eq) in concentrated

hydrobromic acid and water.

Cool the solution to -10 °C using an ice-salt bath.

In a separate beaker, dissolve sodium nitrite (1.0 eq) in water and cool the solution.

Slowly add the cold sodium nitrite solution to the 7-aminoindazole solution, maintaining the

temperature below -5 °C.
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Stir the reaction mixture at -5 °C for 15 minutes to ensure complete formation of the

diazonium salt.

Sandmeyer Reaction:

In a separate vessel, dissolve copper(I) bromide (1.05 eq) in concentrated hydrobromic

acid and cool the solution.

Add the cold cuprous bromide solution dropwise to the diazonium salt solution over 15

minutes, keeping the temperature below 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

Work-up and Purification:

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate

until the effervescence ceases.

Dilute the mixture with water and extract the product with ethyl acetate (3x).

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

The crude 7-bromo-1H-indazole can be further purified by column chromatography on

silica gel.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and

Mass Spectrometry to confirm its identity and purity.

Visualizing the Synthetic Workflow
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Starting Materials

Reaction Steps

Work-up & Purification
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Caption: General workflow for the synthesis of 7-bromo-1H-indazole.
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Predicted Reactivity and Potential Applications
The chemical reactivity of 7-Bromo-3-methyl-1H-indazole is largely dictated by the indazole

ring system and the bromo substituent.

N-H Acidity and Alkylation: The proton on the pyrazole nitrogen is acidic and can be removed

by a base, allowing for N-alkylation or N-arylation at the N1 or N2 position.

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo

electrophilic substitution reactions, such as nitration or halogenation. The positions of

substitution will be directed by the existing bromo and methyl groups.

Cross-Coupling Reactions: The C7-bromo substituent is a key functional group for synthetic

diversification. It can readily participate in various palladium-catalyzed cross-coupling

reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to introduce a

wide range of substituents at this position.

Given the broad biological activities of substituted indazoles, 7-Bromo-3-methyl-1H-indazole
is a promising starting material for the development of novel therapeutic agents in areas such

as:

Oncology: Many indazole derivatives are potent kinase inhibitors.[2][6]

Inflammation and Pain: The indazole scaffold is found in several non-steroidal anti-

inflammatory drugs (NSAIDs).[2]

Infectious Diseases: Indazole derivatives have shown antibacterial and anti-HIV activities.[1]

[2]

Spectroscopic Characterization (Predicted)
While experimental spectra for 7-Bromo-3-methyl-1H-indazole are not available in the

searched literature, predictions can be made based on the analysis of related structures.

¹H NMR: The spectrum would be expected to show signals for the three aromatic protons on

the benzene ring, a singlet for the C3-methyl group, and a broad singlet for the N-H proton.
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The chemical shifts and coupling constants of the aromatic protons would be influenced by

the bromo and methyl substituents.

¹³C NMR: The spectrum would display eight distinct signals corresponding to the eight

carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic

and pyrazole ring carbons, with the brominated carbon appearing at a predictable downfield

shift.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a

characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural

abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

Safety and Handling
Based on available safety data for this compound and related structures, the following

precautions should be taken:

Hazard Statements: H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long

lasting effects).

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and

face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after

handling. Do not eat, drink or smoke when using this product.

Handling: Should be handled in a well-ventilated fume hood by trained personnel. Avoid

contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion
7-Bromo-3-methyl-1H-indazole represents a valuable, yet underexplored, building block for

chemical synthesis and drug discovery. Its strategic placement of a methyl group and a

versatile bromine handle on the privileged indazole scaffold makes it an attractive starting point

for the development of novel compounds with potential therapeutic applications. Further

research into its synthesis, reactivity, and biological activity is warranted to fully unlock its

potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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